molecular formula C19H19FN4O B2707903 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941968-41-8

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2707903
CAS No.: 941968-41-8
M. Wt: 338.386
InChI Key: DEWKHJZVVUPKGH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Indole Moiety: The indole group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carboxamide group or the fluorophenyl ring.

    Substitution: The piperazine ring and the fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
  • 4-(4-bromophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
  • 4-(4-methylphenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

Uniqueness

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)19(25)22-18-13-21-17-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWKHJZVVUPKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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